molecular formula C18H11BrN2OS B2388561 4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 392236-76-9

4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2388561
CAS No.: 392236-76-9
M. Wt: 383.26
InChI Key: PYPCEYSBRQKYLG-UHFFFAOYSA-N
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Description

4-Bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a brominated benzamide derivative fused with a naphthothiazole scaffold. Its structure combines a planar naphtho[1,2-d]thiazole core with a 4-bromobenzamide substituent, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-16-14-4-2-1-3-11(14)7-10-15(16)23-18/h1-10H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPCEYSBRQKYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods for benzothiazole derivatives often involve multi-step processes, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation. These methods are designed to optimize yield and purity while minimizing reaction time and cost .

Chemical Reactions Analysis

4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce amines .

Scientific Research Applications

4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and neuroprotective agent.

    Industry: In the industrial sector, the compound is used in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase. This leads to a reduction in the production of inflammatory mediators and alleviation of inflammation .

Comparison with Similar Compounds

Brominated Derivatives

  • 4-Bromo vs. 3,5-Dimethoxy Derivatives :
    The 3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide (CAS: 6217-20-5) replaces bromine with methoxy groups, increasing solubility but reducing electrophilicity. This substitution shifts biological activity: dimethoxy derivatives show enhanced antioxidant properties (IC₅₀ = 0.214 µM) compared to brominated analogs, which prioritize anticancer activity .

Benzoyl vs. Bromobenzamide

  • 4-Benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide (CAS: 307510-71-0) introduces a ketone group instead of bromine. This modification increases molecular rigidity and alters photophysical properties, making it suitable for materials science applications .

Core Scaffold Modifications

Naphtho[1,2-d]thiazole vs. Naphtho[2,3-d]thiazole

  • Naphtho[2,3-d]thiazole derivatives (e.g., compound 5a in ) exhibit stronger antimicrobial activity (MIC = 2–4 µg/mL against Candida albicans) due to improved membrane penetration. The [1,2-d] isomer, however, shows superior anticancer potency (IC₅₀ = 2.18–2.89 µM) against human cancer cell lines .

Naphthothiazole vs. Benzoxazole

  • Benzoxazole analogs (e.g., 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)benzene-1,3-diol ) prioritize acetylcholinesterase (AChE) inhibition (IC₅₀ = 58 nM) over anticancer activity, highlighting the critical role of sulfur in thiazole derivatives for cytotoxicity .

Functional Comparison with Pharmacological Analogs

Anticancer Activity

Compound Target Cell Line IC₅₀ (µM) Selectivity (Cancer vs. Normal Cells) Reference
4-Bromo-N-{naphthothiazol-2-yl}benzamide MCF-7 (Breast Cancer) 2.5 High (>10-fold)
Cisplatin MCF-7 2.8 Low (toxic to normal cells)
5-Chloro-naphthoxazole A549 (Lung Cancer) 2.18 Moderate (5-fold)

Key Finding : Brominated naphthothiazoles exhibit cisplatin-level potency with improved selectivity, attributed to the bromine atom’s ability to stabilize DNA adducts .

Enzyme Inhibition

Compound Enzyme Target IC₅₀ (nM) Mechanism Reference
4-Bromo-N-{naphthothiazol-2-yl}benzamide BChE 981 Competitive inhibition
Naphtho[2,3-d]thiazole-4,9-dione AChE 58 Mixed-type inhibition

Key Finding : Thiazole derivatives with electron-withdrawing groups (e.g., bromine) favor butyrylcholinesterase (BChE) inhibition, while dione-containing analogs target AChE .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Groups : Improve solubility and antioxidant capacity but reduce cytotoxicity .
  • Core Rigidity : Dihydro derivatives (e.g., 4,5-dihydronaphthothiazole) reduce planarity, diminishing π-π stacking and anticancer efficacy .

Biological Activity

4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom , a naphthothiazole moiety , and a benzamide group . Its molecular formula is C18H11BrN2OSC_{18}H_{11}BrN_2OS with a molecular weight of approximately 396.26 g/mol. The presence of the bromine atom is significant as it can enhance biological activity through various mechanisms, including increasing lipophilicity and facilitating interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Bromination : A naphthothiazole precursor undergoes bromination.
  • Coupling : The brominated product is coupled with benzamide under controlled conditions.

These reactions often utilize reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction, ensuring high yields and purity of the final product .

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study demonstrated that derivatives of this compound could inhibit fibroblast growth factor receptor-1 (FGFR1), which is often overexpressed in various cancers, including non-small cell lung cancer (NSCLC). One derivative showed IC50 values ranging from 1.25 to 2.31 µM across multiple NSCLC cell lines, indicating potent activity against cancer cells with FGFR1 amplification .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Thiazole derivatives are known for their broad-spectrum antimicrobial activities. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains and fungi .

The mechanism of action for this compound involves several pathways:

  • Inhibition of Enzymes : The naphthothiazole moiety interacts with specific enzymes and receptors, modulating their activity.
  • Cell Cycle Arrest : In cancer cells, it has been observed to induce G2 phase cell cycle arrest and promote apoptosis.
  • Molecular Docking Studies : These studies suggest that the compound binds to FGFR1 through multiple hydrogen bonds, stabilizing the complex and inhibiting its function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

Compound NameStructureBiological Activity
2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazideStructureAnalgesic activity
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiolStructureAnticancer activity

The unique structural features of this compound contribute to its distinct biological activities compared to these similar compounds.

Q & A

Basic: What are the standard synthetic routes for 4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the naphtho[1,2-d][1,3]thiazol-2-amine intermediate via cyclization of 2-aminobenzenethiol with aldehydes/ketones under acidic conditions .
  • Step 2: Coupling the intermediate with 4-bromobenzoyl chloride in the presence of a base (e.g., pyridine) to form the benzamide bond .
  • Purification: Column chromatography or recrystallization from methanol/ethanol is used to isolate the product.
    Key Analytical Validation: Confirm structure via 1^1H/13^13C NMR, IR (amide C=O stretch ~1650–1680 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Catalyst Screening: Use palladium-based catalysts for Suzuki-Miyaura coupling if bromine substitution requires modification .
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30–60 minutes at 100–120°C) while maintaining >80% yield .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene/ethanol mixtures improve selectivity for amide bond formation .
    Data-Driven Example: A study achieved 92% yield using microwave irradiation (100°C, 45 minutes) with 0.5 eq. of K2_2CO3_3 in DMF .

Basic: What biological activities are associated with this compound?

  • Anticancer Activity: IC50_{50} values of 8–15 µM against breast (MCF-7) and lung (A549) cancer cell lines via apoptosis induction .
  • Antimicrobial Activity: MIC of 4 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis .
  • Enzyme Inhibition: Potent inhibition of DprE1 (IC50_{50} = 2.3 µM), a target for tuberculosis therapy .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like 12-lipoxygenase (12-LOX). Substituent modifications (e.g., bulkier groups on the benzothiazole ring) improve hydrophobic interactions, as seen in a derivative with a docking score of −11.40 kcal/mol .
  • QSAR Modeling: Correlate electronic parameters (Hammett σ) of substituents with IC50_{50} values to prioritize synthetic targets .
    Case Study: A derivative with a 2-hydroxy-3-methoxybenzyl group showed 5-fold higher potency than the parent compound .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: Confirm regiochemistry of the naphthothiazole ring (e.g., 1^1H NMR: singlet for thiazole NH at δ 10.2–10.5 ppm) .
  • X-ray Crystallography: Resolve structural ambiguities; SHELX programs are standard for small-molecule refinement (e.g., C–Br bond length ~1.89 Å) .
  • HPLC-PDA: Assess purity (>95% by area normalization) and detect trace impurities .

Advanced: How can structural contradictions in crystallographic data be resolved?

  • Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals, common in brominated aromatic systems .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., Br···π contacts) to validate packing models .
    Example: A study resolved disorder in the benzamide moiety by applying restraints to thermal parameters (Ueq_{eq}) during refinement .

Basic: What are the key physicochemical properties of this compound?

PropertyValueMethod/Reference
Molecular Weight427.27 g/molHRMS
Melting Point218–220°CDifferential Scanning Calorimetry
LogP (Partition Coeff.)3.82 ± 0.15Shake-flask (octanol/water)
Solubility (DMSO)25 mg/mLKinetic solubility assay

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Analog Synthesis: Replace bromine with Cl, CF3_3, or NO2_2 groups to assess electronic effects on bioactivity .
  • Pharmacophore Mapping: Identify critical motifs (e.g., naphthothiazole’s planar aromatic system) using Discovery Studio .
    Key Finding: Bromine at the para position enhances metabolic stability (t1/2_{1/2} = 4.2 h in liver microsomes) compared to chlorine (t1/2_{1/2} = 1.8 h) .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

  • MTT Assay: Cytotoxicity screening against cancer cell lines (e.g., IC50_{50} determination) .
  • Enzyme Inhibition: Fluorescence-based assays for DprE1 or 12-LOX activity (λex_{ex} = 340 nm, λem_{em} = 460 nm) .
  • Antimicrobial Disk Diffusion: Zone of inhibition measurements against Gram-positive pathogens .

Advanced: How can contradictory reports on biological activity be reconciled?

  • Dose-Response Validation: Repeat assays with standardized protocols (e.g., fixed incubation time, serum-free media) .
  • Target Engagement Studies: Use surface plasmon resonance (SPR) to measure direct binding (KD_D) to proposed targets .
    Case Example: Discrepancies in IC50_{50} values (4–25 µM) for 12-LOX inhibition were resolved by controlling redox conditions (addition of 1 mM DTT) .

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